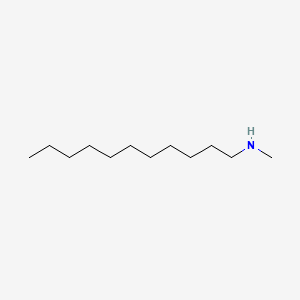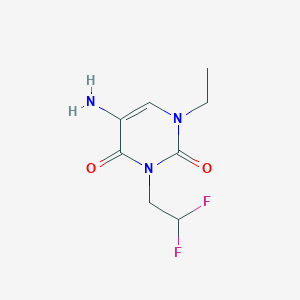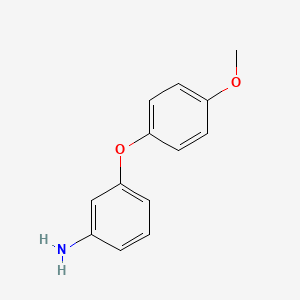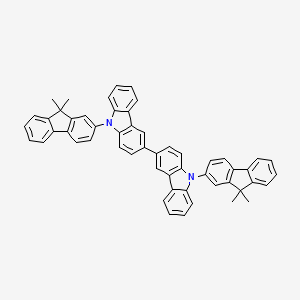![molecular formula C21H28KN7O17P3 B13646342 [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium” is a complex organic molecule. It contains multiple functional groups, including amino, hydroxyl, phosphate, and carbamoyl groups. This compound is likely to be of interest in various fields such as chemistry, biology, and medicine due to its intricate structure and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Protection and Deprotection Steps: To protect sensitive functional groups during intermediate steps.
Phosphorylation Reactions: To introduce phosphate groups.
Coupling Reactions: To link different parts of the molecule together.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Catalysis: Using catalysts to increase reaction rates.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: Due to the presence of hydroxyl and amino groups.
Substitution Reactions: Particularly nucleophilic substitution at the phosphate groups.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield simpler phosphate esters and alcohols.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of nucleotides and related molecules.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving phosphorylation.
Medicine
Industry
In industry, the compound may be used in the production of specialized chemicals or as a reagent in various chemical processes.
作用機序
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The phosphate groups may play a key role in these interactions, potentially acting as a substrate or inhibitor in enzymatic reactions.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A well-known molecule with multiple phosphate groups.
Nicotinamide Adenine Dinucleotide (NAD): Another compound with a similar structure involving phosphate groups.
Uniqueness
The unique combination of functional groups in this compound may confer specific reactivity and interactions that are not observed in simpler molecules
特性
分子式 |
C21H28KN7O17P3 |
|---|---|
分子量 |
782.5 g/mol |
InChI |
InChI=1S/C21H28N7O17P3.K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39); |
InChIキー |
WSTVOTOFMQERCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



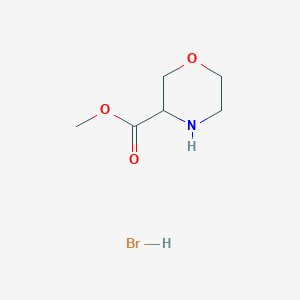

![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
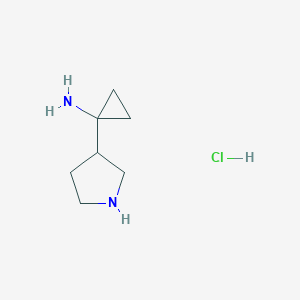

![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
